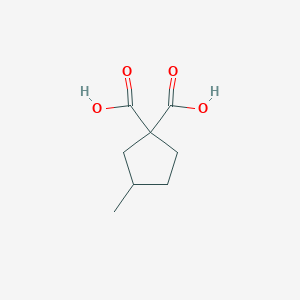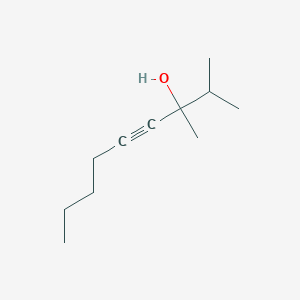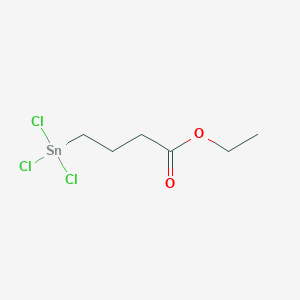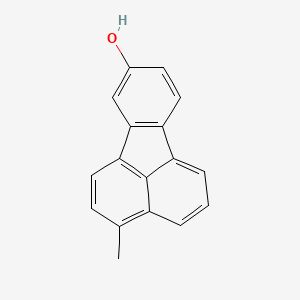
3-Methylcyclopentane-1,1-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclopentane-1,1-dicarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a methyl group and two carboxylic acid groups at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclopentane-1,1-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidative cleavage of cyclobutanone or cyclopentanone precursors using reagents such as nitric acid (HNO₃) or potassium permanganate (KMnO₄) . Another method includes the formation of an anhydride followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclopentane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
3-Methylcyclopentane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methylcyclopentane-1,1-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The cyclopentane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclopentane-1,1-dicarboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.
Cyclohexane-1,1-dicarboxylic acid: Contains a six-membered ring, leading to variations in steric and electronic effects.
1,2-Dimethylcyclopentane-1,1-dicarboxylic acid: Has an additional methyl group, altering its steric hindrance and reactivity.
Uniqueness: 3-Methylcyclopentane-1,1-dicarboxylic acid is unique due to the presence of the methyl group on the cyclopentane ring, which influences its chemical behavior and potential applications. The specific arrangement of functional groups allows for distinct interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
90200-07-0 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-methylcyclopentane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-5-2-3-8(4-5,6(9)10)7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
OJTFHAZGVLJJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383174.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)



![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)



![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)


![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
